molecular formula C8H13NO4S B2801939 Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2166578-71-6

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

Cat. No. B2801939
CAS RN: 2166578-71-6
M. Wt: 219.26
InChI Key: PQXKHZHZZCJOPP-UHFFFAOYSA-N
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Description

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate, also known as MDATC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDATC belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate is not fully understood. However, studies have suggested that Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its relatively simple synthesis method. However, the low yield of the synthesis may limit its use in large-scale experiments. Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate is also a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate. One potential direction is the development of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate analogs with improved anticancer activity and reduced toxicity. Another direction is the study of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate and its long-term effects on human health.
In conclusion, Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis method of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate involves the reaction of 2-mercaptoacetamide with ethyl acrylate in the presence of sodium ethoxide. Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exhibits cytotoxic activity against various cancer cell lines and has potential as an anticancer agent. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate involves the reaction of 2-mercaptoacetamide with ethyl acrylate in the presence of sodium ethoxide to give 6-thia-2-azaspiro[3.4]octan-8-one. The resulting compound is then reacted with methyl chloroformate to give Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate. The overall yield of the synthesis is around 50%.

Scientific Research Applications

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

methyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-13-7(10)6-2-14(11,12)5-8(6)3-9-4-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKHZHZZCJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CS(=O)(=O)CC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

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